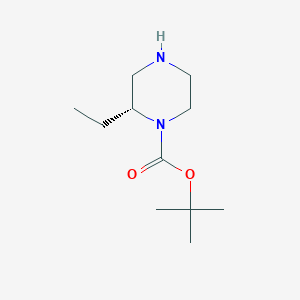

(R)-1-Boc-2-ethylPiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646437 | |

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393781-70-9 | |

| Record name | 1,1-Dimethylethyl (2R)-2-ethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393781-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-2-ethylpiperazine: A Technical Guide for Drug Development Professionals

An In-depth Overview of Core Chemical Properties, Synthesis, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and analytical data for (R)-1-Boc-2-ethylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutics.

Core Chemical Properties

This compound, systematically named tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, is a derivative of piperazine featuring a chiral center at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This structure offers a versatile scaffold for the synthesis of complex molecules with specific stereochemistry, which is crucial for their pharmacological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [PubChem][1] |

| Molecular Weight | 214.31 g/mol | [PubChem][1] |

| CAS Number | 393781-70-9 | [PubChem][1] |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid at room temperature | General Knowledge |

| XLogP3 (Computed) | 1.4 | [PubChem][1] |

| Topological Polar Surface Area (Computed) | 41.6 Ų | [PubChem][1] |

| Rotatable Bond Count (Computed) | 3 | [PubChem][1] |

| Hydrogen Bond Donor Count (Computed) | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [PubChem][1] |

Stability and Reactivity

The chemical behavior of this compound is largely dictated by the Boc protecting group and the piperazine ring.

-

Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions. It is, however, readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), liberating the secondary amine for further functionalization.

-

Piperazine Ring Reactivity: The unprotected secondary amine of the piperazine ring is nucleophilic and can participate in a wide range of chemical transformations, including alkylation, acylation, arylation, and reductive amination. The ethyl group at the chiral center can influence the steric accessibility of the adjacent nitrogen atom.

-

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Synthesis and Experimental Protocols

The enantioselective synthesis of chiral 2-substituted piperazines is a critical area of research in organic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general methodologies can be adapted for its preparation. These methods often start from chiral precursors or employ asymmetric catalysis to establish the stereocenter.

General Synthetic Strategies

Several key strategies for the synthesis of enantiomerically enriched 2-alkylpiperazines have been reported in the literature:

-

Asymmetric Hydrogenation: This method involves the hydrogenation of a corresponding pyrazine or dihydropyrazine precursor using a chiral catalyst to induce enantioselectivity.[2][3]

-

Aza-Michael Addition: A chiral amine can be added to an α,β-unsaturated system in a conjugate addition reaction to form the piperazine ring with controlled stereochemistry.[1]

-

From Chiral Amino Acids: Chiral α-amino acids can serve as starting materials, with the stereocenter already in place, and can be elaborated through a series of reactions to form the piperazine ring.[1]

-

Asymmetric Lithiation: Deprotonation of an N-Boc piperazine using a chiral lithium amide base, followed by quenching with an electrophile, can introduce a substituent at the 2-position with high enantioselectivity.

Plausible Experimental Workflow

A plausible synthetic route starting from a chiral amino acid, such as (R)-2-aminobutanoic acid, is outlined below. This represents a generalized workflow and would require optimization for specific yields and purities.

Caption: Plausible synthetic workflow for this compound.

Methodology:

-

N-Protection: The amino group of (R)-2-aminobutanoic acid is protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) group.

-

Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

-

Activation of Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by mesylation.

-

Introduction of the Second Nitrogen: A second nitrogen atom is introduced, for example, through a nucleophilic substitution with a protected amine or via an azide intermediate followed by reduction.

-

Cyclization: An intramolecular cyclization is performed to form the piperazine ring.

-

Boc Protection and Deprotection: The N-Cbz group is removed by hydrogenolysis, and the resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate. The other nitrogen is then deprotected if necessary to yield the final product.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the Boc group (a singlet around 1.4 ppm), and a series of complex multiplets for the piperazine ring protons. The proton at the chiral center (C2) would likely appear as a multiplet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display signals for the two carbons of the ethyl group, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the piperazine ring. The carbonyl carbon of the Boc group would appear downfield (around 155 ppm).

Mass Spectrometry (Predicted)

In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.18.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretch from the Boc group (around 1690 cm⁻¹).

Role in Drug Discovery and Signaling Pathways

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. The piperazine moiety can often improve the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability.

While the specific biological activity and the signaling pathways modulated by this compound itself are not documented, its utility lies as a chiral building block for the synthesis of more complex molecules. The introduction of the (R)-2-ethylpiperazine motif can be crucial for the target binding and overall pharmacological profile of a drug.

The general workflow for utilizing such a building block in a drug discovery program is illustrated below.

Caption: General drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of novel pharmaceutical agents. Its stereodefined structure and the presence of a versatile Boc protecting group allow for its incorporation into a wide range of molecular architectures. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a foundational understanding of its properties and potential applications based on established chemical principles and data from related compounds. Further in-house experimental work is recommended to fully characterize this building block for specific drug development programs.

References

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Elucidation of the Stereochemical and Structural Integrity of (R)-1-Boc-2-ethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (R)-1-Boc-2-ethylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. Through a detailed presentation of its spectroscopic data and the methodologies for its synthesis and characterization, this document serves as an in-depth resource for researchers working with this and related piperazine derivatives.

Chemical Structure and Properties

This compound, systematically named tert-butyl (R)-2-ethylpiperazine-1-carboxylate, is a carbamate-protected chiral piperazine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| IUPAC Name | tert-butyl (R)-2-ethylpiperazine-1-carboxylate |

| SMILES | CC[C@@H]1CNCCN1C(=O)OC(C)(C)C |

| InChIKey | CTCGRXDGXGUOTE-SECBINFHSA-N |

Spectroscopic Data for Structure Confirmation

The structural integrity and stereochemistry of this compound are unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for a Representative 2-Substituted-1-Boc-piperazine Derivative

Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | CH-N(Boc) |

| 3.36 – 3.23 | m | 2H | CH₂-N(H) |

| 2.00 – 1.73 | m | 3H | Piperazine ring CH₂ |

| 1.72 – 1.65 | m | 1H | Piperazine ring CH |

| 1.65 – 1.57 | m | 1H | Ethyl CH₂ |

| 1.46 | s | 9H | Boc (C(CH₃)₃) |

| 1.21 | dd, J = 13.5, 10.2 Hz | 1H | Ethyl CH₂ |

| 0.94 | t, J = 7.4 Hz | 3H | Ethyl CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for a Representative 2-Substituted-1-Boc-piperazine Derivative

Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O (Boc) |

| 79.2 | C(CH₃)₃ (Boc) |

| 54.6 | CH-N(Boc) |

| 48.6 | CH₂-N(H) |

| 45.9 | Piperazine ring CH₂ |

| 32.9 | Piperazine ring CH₂ |

| 28.9 | C(CH₃)₃ (Boc) |

| 23.4 | Ethyl CH₂ |

| 11.2 | Ethyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Absorption Data for a Representative 2-Substituted-1-Boc-piperazine Derivative

Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | m, br | N-H stretch |

| 2970, 2935, 2870 | s | C-H stretch (aliphatic) |

| 1691 | s | C=O stretch (carbamate) |

| 1455, 1364 | m | C-H bend |

| 1248, 1169 | s | C-N stretch, C-O stretch |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which confirms the elemental composition of the molecule.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for a Representative 2-Substituted-1-Boc-piperazine Derivative

Data extracted from a closely related analog as presented in the supplementary information from the Macmillan Group, Princeton University.[1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 215.1754 | 215.1756 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below.

Synthesis of this compound

A common synthetic approach involves the selective N-Boc protection of a chiral 2-ethylpiperazine precursor. The synthesis of chiral 2-substituted piperazines can be achieved through various methods, including asymmetric lithiation of N-Boc piperazine or by starting from chiral α-amino acids.[2][3]

Protocol:

-

Preparation of (R)-2-ethylpiperazine: This chiral intermediate can be synthesized from a suitable chiral starting material, such as (R)-alanine, through a multi-step sequence.

-

Boc Protection: To a solution of (R)-2-ethylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Protocol:

-

A silica gel column is packed using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

-

The crude this compound is loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

Fractions are analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure to afford the purified this compound.

Spectroscopic Analysis

3.3.1. NMR Spectroscopy

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: A ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or 2048) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

3.3.2. IR Spectroscopy

Protocol:

-

Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

3.3.3. High-Resolution Mass Spectrometry

Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.

Workflow and Logical Relationships

The process of structure elucidation follows a logical workflow, beginning with the synthesis of the target compound and culminating in its full spectroscopic characterization.

Caption: Workflow for the structure elucidation of this compound.

References

Technical Guide: Characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate

This technical guide provides an in-depth overview of the characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, a substituted piperazine derivative. Piperazine scaffolds are of significant interest in drug discovery and development due to their prevalence in biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and characterization data.

Physicochemical Properties

The fundamental physicochemical properties of the parent compound, tert-butyl piperazine-1-carboxylate, are summarized below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| IUPAC Name | tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | N/A |

| InChI Key | DXJOJUNLMJMJSN-SECBINFHSA-N | [1] |

| Canonical SMILES | CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | [1] |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and confirmation of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate. The following tables present nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data. While specific data for the title compound is not available in the provided search results, representative data for a closely related analog is presented.[2]

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

| 3.87 – 3.80 (m) | Multiplet | 1H | N/A |

| 3.38 – 3.25 (m) | Multiplet | 2H | N/A |

| 1.94 – 1.73 (m) | Multiplet | 4H | N/A |

| 1.72 – 1.53 (m) | Multiplet | 6H | N/A |

| 1.46 (s) | Singlet | 9H | N/A |

| 1.29 – 1.07 (m) | Multiplet | 5H | N/A |

| 1.00 – 0.86 (m) | Multiplet | 2H | N/A |

Note: Data corresponds to a similar N-Boc protected piperazine derivative.[2]

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 126 MHz

| Chemical Shift (δ ppm) |

| 154.7 |

| 79.0 |

| 55.2 |

| 46.1 |

| 42.3 |

| 35.5 |

| 34.6 |

| 32.8 |

| 30.7 |

| 28.7 |

| 26.7 |

| 26.6 |

| 26.4 |

| 23.3 |

Note: Data corresponds to a similar N-Boc protected piperazine derivative.[2]

Infrared (IR) Spectroscopy Data

Technique: Film

| Wavenumber (cm⁻¹) |

| 2971 |

| 2922 |

| 1851 |

| 1692 |

| 1478 |

| 1449 |

| 1391 |

| 1364 |

| 1254 |

| 1171 |

| 1105 |

| 914 |

| 878 |

| 772 |

Note: Data corresponds to a similar N-Boc protected piperazine derivative.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of substituted piperazine derivatives like tert-butyl (2R)-2-ethylpiperazine-1-carboxylate.

General Synthesis and Purification Workflow

The synthesis of N-Boc protected piperazine derivatives often involves the reaction of a piperazine starting material with a suitable electrophile, followed by purification.[3]

Caption: Workflow for Synthesis and Characterization.

Purification Protocol: Flash Chromatography

Chromatographic purification is a standard method for isolating the desired product from a reaction mixture.[2]

-

Column Preparation : A silica gel column (230–400 mesh) is prepared using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Sample Loading : The crude product, concentrated under reduced pressure, is loaded onto the column.

-

Elution : The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis : The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration : Fractions containing the pure product are combined and concentrated under reduced pressure to yield the final compound.

Analytical Instrumentation and Methods

The following instrumentation and parameters are typically used for the characterization of N-Boc protected piperazine derivatives.[2][4]

-

NMR Spectroscopy :

-

Instrument : Bruker UltraShield Plus Avance III 500 MHz spectrometer or equivalent.[2]

-

Proton (¹H) NMR : Spectra are internally referenced to residual protio signals of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm). Data is reported as chemical shift (δ ppm), multiplicity, coupling constant (Hz), and integration.[2]

-

Carbon (¹³C) NMR : Spectra are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]

-

-

Infrared (IR) Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

This guide provides a comprehensive summary of the characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, based on available data for closely related analogs. The detailed protocols and tabulated data serve as a valuable resource for researchers working with this class of compounds.

References

Spectroscopic and Physicochemical Properties of (R)-1-Boc-2-ethylpiperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for (R)-1-Boc-2-ethylpiperazine, a chiral piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a comprehensive, peer-reviewed dataset in a single publication, this document compiles information from various sources to offer a concise overview.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | N/A |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [1][2] |

| CAS Number | 393781-70-9 | N/A |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | CH (piperazine ring, position 2) |

| ~3.4 - 3.6 | m | 2H | CH₂ (piperazine ring, position 3) |

| ~2.8 - 3.2 | m | 4H | CH₂ (piperazine ring, positions 5 & 6) |

| ~1.6 - 1.8 | m | 2H | CH₂ (ethyl group) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |

| ~0.9 | t | 3H | CH₃ (ethyl group) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (Boc group) |

| ~79.5 | C(CH₃)₃ (Boc group) |

| ~55-58 | CH (piperazine ring, position 2) |

| ~45-50 | CH₂ (piperazine ring) |

| ~43-46 | CH₂ (piperazine ring) |

| ~28.4 | C(CH₃)₃ (Boc group) |

| ~25-28 | CH₂ (ethyl group) |

| ~10-12 | CH₃ (ethyl group) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | m, br | N-H Stretch (secondary amine) |

| ~2970 - 2930 | s | C-H Stretch (aliphatic) |

| ~1690 - 1700 | s | C=O Stretch (urethane) |

| ~1420 | m | C-N Stretch |

| ~1250, 1170 | s | C-O Stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 215.17 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺) |

| 237.15 | [M+Na]⁺ (Calculated for C₁₁H₂₂N₂NaO₂⁺) |

| 159.12 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |

| 115.12 | [M - C₅H₉O₂]⁺ (Loss of Boc group and ethyl radical) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in a single, peer-reviewed source. However, the following general procedures are standard for the characterization of small organic molecules.

General Method for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

General Method for IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The data is reported in wavenumbers (cm⁻¹).

General Method for Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. Data is reported as the mass-to-charge ratio (m/z).

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow from synthesis to spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Chiral N-Boc-2-ethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral molecule N-Boc-2-ethylpiperazine, including its (R)- and (S)-enantiomers. Given the limited availability of specific experimental data for these compounds in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for determining key physical characteristics. This information is intended to support researchers in the synthesis, purification, and characterization of these valuable chiral building blocks.

Introduction

Chiral piperazine derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a stereocenter, such as the ethyl group at the 2-position of the piperazine ring, allows for three-dimensional diversity that can significantly impact biological activity and selectivity. The N-Boc protecting group provides a convenient handle for synthetic manipulations, making chiral N-Boc-2-ethylpiperazine a valuable intermediate in drug discovery and development. Understanding the physical properties of each enantiomer is fundamental for their effective use, including separation, purification, and formulation.

Physical Properties

While specific experimental data for the enantiomers of N-Boc-2-ethylpiperazine are not widely reported, predicted values and data from analogous compounds provide useful estimates. The following table summarizes the available and predicted physical properties for (R)-N-Boc-2-ethylpiperazine and (S)-N-Boc-2-ethylpiperazine.

Table 1: Summary of Physical Properties of Chiral N-Boc-2-ethylpiperazine Enantiomers

| Property | (R)-N-Boc-2-ethylpiperazine (tert-butyl (R)-2-ethylpiperazine-1-carboxylate) | (S)-N-Boc-2-ethylpiperazine (tert-butyl (S)-2-ethylpiperazine-1-carboxylate) |

| CAS Number | 393781-70-9 | 325145-35-5 |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol | 214.31 g/mol |

| Appearance | Predicted to be a liquid or low-melting solid. | Predicted to be a liquid or low-melting solid. |

| Melting Point | Data not available. | Data not available. |

| Boiling Point | 286.7 ± 15.0 °C (Predicted) | 286.7 ± 15.0 °C (Predicted) |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | 0.981 ± 0.06 g/cm³ (Predicted) |

| Optical Rotation [α] | Data not available. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Data not available. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and spectral properties of chiral N-Boc-2-ethylpiperazine.

Determination of Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the purified N-Boc-2-ethylpiperazine enantiomer (e.g., 10-50 mg) and dissolve it in a known volume (e.g., 1.0 mL) of a suitable spectroscopic grade solvent (e.g., chloroform, methanol, or ethanol).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the angle of rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (usually 20 or 25 °C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α] = α / (c × l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹H NMR, a single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Spectral Features:

-

A multiplet for the ethyl group's CH₃ protons.

-

A multiplet for the ethyl group's CH₂ protons.

-

A complex set of multiplets for the piperazine ring protons.

-

A singlet for the nine protons of the Boc group.

-

A broad singlet for the N-H proton of the piperazine ring.

Expected ¹³C NMR Spectral Features:

-

A signal for the ethyl group's CH₃ carbon.

-

A signal for the ethyl group's CH₂ carbon.

-

Multiple signals for the piperazine ring carbons.

-

A signal for the quaternary carbon of the Boc group.

-

A signal for the methyl carbons of the Boc group.

-

A signal for the carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands:

-

~3300-3400 cm⁻¹ (N-H stretch)

-

~2800-3000 cm⁻¹ (C-H stretch)

-

~1680-1700 cm⁻¹ (C=O stretch of the Boc group)

-

~1160-1250 cm⁻¹ (C-N stretch)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak ([M+H]⁺) is expected at m/z 215.1754 for C₁₁H₂₃N₂O₂⁺.

Conclusion

While a complete experimental dataset for the physical properties of chiral N-Boc-2-ethylpiperazine is not yet available in the public domain, the predicted values and generalized experimental protocols provided in this guide offer a solid foundation for researchers working with these compounds. The methodologies described will enable the accurate determination of their physical and spectral characteristics, which is essential for ensuring the quality and reproducibility of research and development activities in the pharmaceutical and chemical sciences. As these compounds become more widely used, it is anticipated that more comprehensive experimental data will be published.

A Technical Guide to (R)-1-Boc-2-ethylpiperazine: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (R)-1-Boc-2-ethylpiperazine, a valuable chiral building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, and its significant role in the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.

Chemical Identity and Properties

This compound, a chiral derivative of piperazine, is distinguished by a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and an ethyl group at the chiral center. This strategic substitution makes it a versatile intermediate for introducing a piperazine moiety with controlled stereochemistry into drug candidates.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Identifier/Property | Value | Reference |

| CAS Number | 393781-70-9 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.3 g/mol | [1] |

| IUPAC Name | tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | [2] |

| Synonyms | (R)-1-Boc-2-Ethyl-piperazine, (R)-tert-butyl 2-ethylpiperazine-1-carboxylate, tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 214.168127949 | [2] |

| Topological Polar Surface Area | 41.6 Ų | [2] |

Note: Physicochemical properties are computationally derived from PubChem.[2]

Role in Drug Discovery and Medicinal Chemistry

Chiral piperazine scaffolds are integral to the design of numerous therapeutics, particularly those targeting the central nervous system.[3] The specific stereochemistry of this compound allows for precise three-dimensional orientation of substituents, which is crucial for optimizing drug-target interactions and improving pharmacological profiles.

Application in Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound is as a building block for the linker component of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4] The piperazine moiety within the linker can enhance solubility and provide a rigid scaffold to control the spatial relationship between the target protein binder and the E3 ligase ligand.[5][6]

Experimental Protocols

General Synthetic Approach for Chiral 2-Substituted Piperazines

The synthesis of chiral 2-substituted piperazines can be achieved in a few steps from readily available chiral α-amino acids. A key transformation often involves an aza-Michael addition.[7]

N-Boc Deprotection of this compound

A common subsequent step in synthesis is the removal of the Boc protecting group to allow for further functionalization of the secondary amine.

Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[8]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM or another suitable organic solvent (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (R)-2-ethylpiperazine.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in drug discovery. Its pre-defined stereochemistry and the presence of a readily cleavable protecting group make it an attractive starting material for creating diverse libraries of compounds for screening and lead optimization. Its emerging role in the construction of PROTAC linkers highlights its importance in the development of next-generation therapeutics. The experimental protocols provided offer a foundation for the manipulation and incorporation of this key synthetic intermediate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C11H22N2O2 | CID 24728614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Molecular weight and formula of (R)-1-Boc-2-ethylpiperazine

(R)-1-Boc-2-ethylpiperazine is a chiral organic compound commonly used as a building block in medicinal chemistry and drug discovery. This guide provides its core chemical properties, specifically its molecular formula and weight.

Chemical Properties

The fundamental chemical identifiers for this compound are its molecular formula, which details the elemental composition, and its molecular weight, representing the mass of one mole of the substance.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3][4][5] |

| Molecular Weight | 214.31 g/mol [3][4][5] |

| IUPAC Name | tert-butyl (R)-2-ethylpiperazine-1-carboxylate[3] |

| CAS Number | 393781-70-9[1][2][3] |

The structure consists of a piperazine ring substituted with an ethyl group at the second position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The "(R)" designation specifies the stereochemistry at the chiral center where the ethyl group is attached.

References

Stereochemistry of 1-Boc-2-ethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-Boc-2-ethylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. The guide details the synthesis of the racemic compound, its chiral resolution into discrete enantiomers, and the characterization of these stereoisomers.

Introduction to 1-Boc-2-ethylpiperazine

1-Boc-2-ethylpiperazine, formally known as tert-butyl 2-ethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with an ethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The presence of a chiral center at the C2 position gives rise to two enantiomers: (R)-1-Boc-2-ethylpiperazine and (S)-1-Boc-2-ethylpiperazine. The stereochemistry of this molecule is crucial as the biological activity of piperazine-containing pharmaceuticals often resides in a single enantiomer. This guide outlines the methodologies for obtaining enantiomerically pure forms of this versatile synthetic intermediate.

Synthesis of Racemic 1-Boc-2-ethylpiperazine

The synthesis of racemic 1-Boc-2-ethylpiperazine is typically achieved through the mono-Boc protection of commercially available 2-ethylpiperazine. This reaction selectively blocks one of the secondary amines, allowing for further functionalization at the unprotected nitrogen.

Experimental Protocol: Boc Protection of 2-Ethylpiperazine

Materials:

-

2-Ethylpiperazine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (optional, as a base)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-ethylpiperazine (1.0 equivalent) in a suitable solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the cooled solution of 2-ethylpiperazine.

-

If desired, a base such as triethylamine (1.1 equivalents) can be added to scavenge the acid byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain racemic 1-Boc-2-ethylpiperazine.

Diagram of Synthetic Pathway for Racemic 1-Boc-2-ethylpiperazine

Caption: Boc protection of 2-ethylpiperazine.

Chiral Resolution of 1-Boc-2-ethylpiperazine

The separation of the racemic mixture of 1-Boc-2-ethylpiperazine into its constituent enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid and its derivatives are frequently employed for the resolution of chiral amines.

Experimental Protocol: Chiral Resolution using a Chiral Acid

Materials:

-

Racemic 1-Boc-2-ethylpiperazine

-

Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

-

Solvent system (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Aqueous sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 1-Boc-2-ethylpiperazine (1.0 equivalent) in a suitable solvent or solvent mixture with gentle heating.

-

In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 equivalent) in the same solvent, also with heating.

-

Slowly add the solution of the resolving agent to the solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

-

Further cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline diastereomeric salt by filtration and wash with a small amount of the cold solvent.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add an aqueous solution of a base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to neutralize the chiral acid and liberate the free amine.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched 1-Boc-2-ethylpiperazine.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

-

Diagram of the Chiral Resolution Workflow

Caption: Diastereomeric salt resolution workflow.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for the enantiomers of 1-Boc-2-ethylpiperazine.

Table 1: Physicochemical Properties

| Property | This compound | (S)-1-Boc-2-ethylpiperazine | Racemic 1-Boc-2-ethylpiperazine |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol | 214.31 g/mol | 214.31 g/mol |

| Appearance | Data not available | Data not available | Data not available |

| Specific Rotation | Data not available | Data not available | 0° |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Nucleus | (R)- or (S)-1-Boc-2-ethylpiperazine (Predicted) |

| ¹H NMR | δ (ppm): ~3.8-4.0 (m, 1H, CH-N), ~2.6-3.2 (m, 6H, piperazine CH₂), ~1.6-1.8 (m, 2H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₂CH₃) |

| ¹³C NMR | δ (ppm): ~155 (C=O), ~80 (C(CH₃)₃), ~55-58 (piperazine CH), ~45-50 (piperazine CH₂), ~28 (C(CH₃)₃), ~25 (CH₂CH₃), ~10 (CH₂CH₃) |

Conclusion

This technical guide provides a foundational understanding of the stereochemistry of 1-Boc-2-ethylpiperazine. The synthesis of the racemic compound via Boc protection of 2-ethylpiperazine is a straightforward and high-yielding process. Chiral resolution through diastereomeric salt formation with a suitable chiral acid, such as tartaric acid, is a viable and commonly employed method for obtaining the individual (R) and (S) enantiomers. The availability of these enantiomerically pure building blocks is critical for the development of stereochemically defined pharmaceutical agents, enabling researchers to investigate the structure-activity relationships of chiral piperazine-containing molecules. Further research to fully characterize the individual enantiomers with experimental data, including specific rotation and detailed NMR analysis, is encouraged.

An In-depth Technical Guide to the Solubility of (R)-1-Boc-2-ethylpiperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (R)-1-Boc-2-ethylpiperazine, a key building block in modern medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers qualitative solubility information for the closely related parent compound, N-Boc-piperazine, to provide a foundational understanding. Furthermore, a detailed experimental protocol for the precise determination of solubility is provided to empower researchers to generate their own accurate data.

Data Presentation: Solubility of N-Boc-piperazine

The following table summarizes the qualitative solubility of N-Boc-piperazine in a range of common organic solvents. It is important to note that the presence of the ethyl group in this compound may slightly alter its polarity and, consequently, its solubility profile compared to the parent compound. Therefore, the data below should be considered as a general guideline, and experimental verification for the specific compound of interest is highly recommended.

| Solvent | Chemical Class | Qualitative Solubility of N-Boc-piperazine |

| Dichloromethane (DCM) | Chlorinated Solvent | Soluble[1][2][3] |

| Methanol | Polar Protic Solvent | Soluble[1][4] |

| Ethanol | Polar Protic Solvent | Soluble[2][4][5] |

| Ethyl Acetate | Ester | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Soluble[3] |

| Acetone | Ketone | Soluble[5] |

| Water | Aqueous | Less Soluble/Slightly Soluble[1][4] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Less Soluble" or "Slightly Soluble" suggests limited dissolution. For precise applications, quantitative determination is necessary.

Experimental Protocols: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.[6][7][8][9]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvents of choice

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.[6][10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid any transfer of solid particles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Reporting:

The solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and the temperature at which the measurement was conducted.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of C-substituted N-Boc-piperazines, which is a relevant process for the synthesis of the target molecule, this compound.

References

- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 2. petalheadexim.com [petalheadexim.com]

- 3. benchchem.com [benchchem.com]

- 4. N- BOC Piperazine [intersperse.in]

- 5. Page loading... [guidechem.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Versatile Scaffold: A Technical Guide to the Discovery of Novel Piperazine Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents. Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as anticancer, antimicrobial, and central nervous system (CNS)-active drugs. This technical guide provides an in-depth overview of recent advancements in the discovery of novel piperazine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

I. Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action often involve the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro cytotoxic and antiproliferative activities of selected novel piperazine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Arylamide Piperazine Derivatives as Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| MY-1121 (16f) | MGC-803 | Gastric Cancer | 0.092 | [1] |

| HCT-116 | Colon Cancer | 0.098 | [1] | |

| SMMC-7721 | Liver Cancer | 0.088 | [1] | |

| HuH-7 | Liver Cancer | 0.09162 | [1] | |

| Compound 6 | SGC-7901 | Gastric Cancer | 0.084 | [1] |

| A549 | Lung Cancer | 0.221 | [1] | |

| HeLa | Cervical Cancer | 0.156 | [1] |

Table 2: Antiproliferative Activity of Quinolinequinone Piperazine Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| QQ1 | ACHN | Renal Cancer | 1.55 | |

| [I] | A549 | Lung Cancer | 0.008 | [2] |

| K562 | Leukemia | 0.003 | [2] | |

| HepG2 | Liver Cancer | 0.009 | [2] | |

| MDA-MB-231 | Breast Cancer | 0.024 | [2] |

Table 3: Cytotoxicity of Podophyllotoxin Piperazine Ester Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| C5 | MCF-7 | Breast Cancer | 2.78 | [3][4] |

Table 4: Cytotoxicity of Vindoline-Piperazine Conjugates

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dimer (4) | SiHa | Cervical Cancer | 2.85 | [5] |

| Derivative 3 | HeLa | Cervical Cancer | 9.36 | [5] |

| Conjugate 20 | CHO (non-tumor) | Ovarian | 2.54 | [5][6] |

| Conjugate 23 | CHO (non-tumor) | Ovarian | 10.8 | [5][6] |

| Conjugate 25 | CHO (non-tumor) | Ovarian | 6.64 | [5][6] |

Signaling Pathways and Experimental Workflows

dot

Caption: General experimental workflow for the discovery and evaluation of novel anticancer piperazine derivatives.

dot

Caption: The PI3K/Akt signaling pathway and potential inhibition by piperazine derivatives.

dot

Caption: Mechanism of tubulin polymerization inhibition by piperazine derivatives.

Experimental Protocols

Synthesis of N-Aryl Piperazines (General Protocol) [7][8][9][10]

This protocol describes a general method for the synthesis of N-aryl piperazines via the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.

-

Materials:

-

Substituted aniline (1.0 eq)

-

Bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 eq)

-

Diethylene glycol monomethyl ether (or another suitable high-boiling solvent)

-

Sodium carbonate or potassium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of the aniline and bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether is heated to 150-190°C under a nitrogen atmosphere for 3-12 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is neutralized with an aqueous solution of sodium carbonate or potassium hydroxide.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-aryl piperazine.

-

MTT Assay for Cell Viability [11][12][13][14][15]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Piperazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the piperazine derivative. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The medium is carefully removed, and 100-150 µL of solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

-

Cell Cycle Analysis by Flow Cytometry [16][17][18]

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

6-well plates

-

Piperazine derivative

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

-

-

Procedure:

-

Cells are seeded in 6-well plates and treated with the piperazine derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Both adherent and floating cells are harvested, washed with cold PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.

-

The fixed cells are incubated at -20°C for at least 2 hours.

-

The cells are then washed with PBS to remove the ethanol and resuspended in PI/RNase A staining solution.

-

After incubation for 15-30 minutes at room temperature in the dark, the samples are analyzed by flow cytometry.

-

The DNA content is quantified based on PI fluorescence intensity, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

-

In Vitro Tubulin Polymerization Assay (Turbidimetric) [19][20][21]

This assay monitors the assembly of microtubules by measuring the increase in light scattering.

-

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Piperazine derivative

-

Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

-

Pre-chilled 96-well plate

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Serial dilutions of the piperazine derivative and controls are prepared in polymerization buffer.

-

In a pre-chilled 96-well plate, the diluted compounds are added to the wells.

-

A tubulin reaction mix is prepared on ice by adding GTP (final concentration 1 mM) and tubulin protein (final concentration 2-4 mg/mL) to the polymerization buffer.

-

The tubulin reaction mix is added to each well.

-

The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm is measured every 30-60 seconds for 60-90 minutes.

-

The effect of the compound on the rate and extent of tubulin polymerization is determined by analyzing the resulting polymerization curves.[22]

-

II. Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Data Presentation: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected novel piperazine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

Table 5: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiadiazole Piperazines | Staphylococcus aureus | 16 | [23] |

| Bacillus subtilis | 16 | [23] | |

| Escherichia coli | 8 | [23] | |

| Quinolone Hybrids | Staphylococcus aureus | 1-5 | [24] |

| Enterococcus faecalis | 1-5 | [24] | |

| Chalcone Hybrids | Candida albicans | 2.22 | [24] |

| RL-308 | MRSA | 2 | [25] |

| Staphylococcus aureus | 2 | [25] | |

| RL-327 | MRSA | 2 | [25] |

| Staphylococcus aureus | 4 | [25] | |

| RL-328 | MRSA | 2 | [25] |

| Staphylococcus aureus | 2 | [25] | |

| RL-336 | MRSA | 8 | [25] |

| Staphylococcus aureus | 32 | [25] |

Experimental Protocols

Broth Microdilution MIC Assay [23][26][27][28][29][30]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains (e.g., from ATCC)

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

Piperazine derivative stock solution (in DMSO)

-

Standard antimicrobial agent (positive control)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

A bacterial or fungal inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Two-fold serial dilutions of the piperazine derivative are prepared in the broth in a 96-well plate.

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (broth + inoculum) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 16-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

III. Central Nervous System (CNS) Activity of Piperazine Derivatives

Arylpiperazines are a well-established class of CNS-active agents, with many approved drugs for the treatment of psychiatric disorders. They typically act as ligands for dopamine and serotonin receptors.

Data Presentation: CNS Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of selected novel piperazine derivatives to key CNS receptors, expressed as Ki values.

Table 6: Binding Affinity (Ki, nM) of Arylpiperazine Derivatives to CNS Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference |

| Compound 9b | 23.9 | 39.4 | - | - | [31] |

| Compound 12a | 41.5 | 315 | 300 | - | [31] |

| Compound 25 | 0.012 | 8.0 | 1.4 | 4.8 | [32] |

| Compound 26 | 3.3 | 0.3 | 2.6 | 4.3 | [32] |

| Compound 33 | 0.5 | 7.0 | - | - | [32] |

| Compound 34 | 0.6 | 8.0 | - | - | [32] |

Experimental Protocols

Radioligand Binding Assay for GPCRs [33][34][35][36][37]

This assay measures the affinity of a compound for a specific G-protein coupled receptor (GPCR) by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT1A)

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-spiperone for D2)

-

Piperazine derivative

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the piperazine derivative.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value (the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Conclusion

The piperazine scaffold continues to be a highly valuable framework in modern drug discovery. The versatility of its chemistry allows for the generation of large libraries of derivatives with a wide range of biological activities. The ongoing research into novel piperazine-based compounds holds significant promise for the development of new and effective therapies for cancer, infectious diseases, and central nervous system disorders. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]

- 3. Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. atcc.org [atcc.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. ijcmas.com [ijcmas.com]

- 26. protocols.io [protocols.io]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. Broth microdilution - Wikipedia [en.wikipedia.org]

- 31. mdpi.com [mdpi.com]

- 32. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. multispaninc.com [multispaninc.com]

- 35. giffordbioscience.com [giffordbioscience.com]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. Receptor-Ligand Binding Assays [labome.com]

Methodological & Application

Chiral Synthesis of 2-Substituted Piperazines from Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of 2-substituted piperazines, valuable scaffolds in medicinal chemistry, utilizing readily available amino acids as chiral precursors. The methodologies presented herein offer robust pathways to enantiomerically pure piperazine derivatives, crucial for the development of novel therapeutics.

Introduction

Piperazines substituted at the C-2 position represent a privileged structural motif in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry at this position is often critical for biological activity, making enantioselective synthesis a key challenge. The use of natural and unnatural α-amino acids as chiral starting materials provides an elegant and efficient solution to this challenge, allowing for the direct incorporation of a defined stereocenter. This document outlines two primary strategies for the synthesis of these important compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.

Synthetic Strategies